molecular formula C7H8 B13971250 Cyclobutene, 2-propenylidene- CAS No. 52097-85-5

Cyclobutene, 2-propenylidene-

Cat. No.: B13971250
CAS No.: 52097-85-5
M. Wt: 92.14 g/mol
InChI Key: USDJJNZZCBONHN-DAXSKMNVSA-N
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Description

Cyclobutene, 2-propenylidene- is an organic compound with the molecular formula C₇H₈. It is a derivative of cyclobutene, characterized by the presence of a propenylidene group attached to the cyclobutene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutene, 2-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of alkenes. For instance, the reaction between an aryl alkyne and an acrylate in the presence of a catalyst such as indium trifluoroacetylacetonate and trimethylsilyl bromide can yield cyclobutene derivatives. Another method involves the thermal conversion of diallenes in the crystalline state, which provides a high yield of the desired product.

Industrial Production Methods: Industrial production of cyclobutene, 2-propenylidene- typically involves large-scale cycloaddition reactions under controlled conditions. The use of templates and post-cyclization reactions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutene, 2-propenylidene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert cyclobutene, 2-propenylidene- into cyclobutane derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Cyclobutane derivatives.

    Substitution: Halogenated cyclobutene derivatives.

Scientific Research Applications

Cyclobutene, 2-propenylidene- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and macrocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: Cyclobutene, 2-propenylidene- is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of cyclobutene, 2-propenylidene- involves its ability to participate in cycloaddition reactions, forming new carbon-carbon bonds. The compound’s strained ring structure makes it highly reactive, allowing it to undergo various transformations. Molecular targets and pathways include the formation of π-conjugated systems and the stabilization of reactive intermediates.

Comparison with Similar Compounds

Cyclobutene, 2-propenylidene- can be compared with other similar compounds such as:

    Cyclobutene: A simpler structure without the propenylidene group.

    Cyclobutadiene: A highly reactive four-membered ring with alternating double bonds.

    Cyclobutane: A saturated four-membered ring without double bonds.

Uniqueness: Cyclobutene, 2-propenylidene- is unique due to its combination of a strained cyclobutene ring and a propenylidene group, which imparts distinct reactivity and stability compared to its analogs.

Properties

CAS No.

52097-85-5

Molecular Formula

C7H8

Molecular Weight

92.14 g/mol

IUPAC Name

(3E)-3-prop-2-enylidenecyclobutene

InChI

InChI=1S/C7H8/c1-2-4-7-5-3-6-7/h2-5H,1,6H2/b7-4-

InChI Key

USDJJNZZCBONHN-DAXSKMNVSA-N

Isomeric SMILES

C=C/C=C/1\CC=C1

Canonical SMILES

C=CC=C1CC=C1

Origin of Product

United States

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